molecular formula C25H42N2O10S2 B8114886 Spdp-peg6-CH2CH2cooh

Spdp-peg6-CH2CH2cooh

Cat. No.: B8114886
M. Wt: 594.7 g/mol
InChI Key: LJIPSHBQQWDFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spdp-peg6-CH2CH2cooh: is a heterobifunctional polyethylene glycol linker. It contains a cleavable disulfide bond and a carboxylic acid group, making it highly versatile for various biochemical applications. The compound is often used in the field of bioconjugation, where it facilitates the linkage of different biomolecules, such as proteins and peptides, through amine-to-sulfhydryl conjugation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spdp-peg6-CH2CH2cooh involves the conjugation of succinimidyl 3-(2-pyridyldithio)propionate (SPDP) with polyethylene glycol (PEG) and a terminal carboxylic acid group. The reaction typically proceeds in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature. The reaction conditions often include a pH range of 7-8, facilitated by buffers such as sodium phosphate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The product is usually stored at low temperatures (-18°C) to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Spdp-peg6-CH2CH2cooh primarily undergoes substitution reactions, particularly amine-to-sulfhydryl conjugation. The disulfide bond in the SPDP moiety can be cleaved under reducing conditions, making it useful for reversible conjugation .

Common Reagents and Conditions:

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Buffers: Sodium phosphate buffer (pH 7-8), ethylenediaminetetraacetic acid (EDTA)

    Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF)

Major Products: The major products formed from these reactions include conjugated biomolecules, such as protein-protein or protein-peptide conjugates, which are often used in various biochemical assays and therapeutic applications .

Mechanism of Action

The mechanism of action of Spdp-peg6-CH2CH2cooh involves the formation of stable amide bonds between the carboxylic acid group and primary amines in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The disulfide bond in the SPDP moiety can be cleaved under reducing conditions, allowing for reversible conjugation. This makes it highly useful for applications requiring controlled release or reversible binding .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N2O10S2/c28-23(5-22-38-39-24-3-1-2-6-27-24)26-7-9-32-11-13-34-15-17-36-19-21-37-20-18-35-16-14-33-12-10-31-8-4-25(29)30/h1-3,6H,4-5,7-22H2,(H,26,28)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIPSHBQQWDFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N2O10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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